4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
Overview
Description
4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. The D4 receptor is a subtype of dopamine receptor that is predominantly found in the prefrontal cortex and limbic system of the brain. The receptor has been implicated in various physiological and pathological processes, including cognition, emotion, addiction, and schizophrenia.
Scientific Research Applications
Behavioral Effects and Potency in Rats
Research has shown that derivatives of 4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide, such as SNC80, SNC86, and SNC162, exhibit varying degrees of behavioral effects in rats, including convulsions, antidepressant-like effects, and locomotor stimulation. Among these, SNC86, which is closely related to the specified compound, has been identified as the most potent and efficacious, followed by SNC80 and SNC162. These compounds have been studied for their ability to stimulate guanosine 5′-O-(3-[35S]thio)triphosphate ([35SGTPγS) binding in brain slices, indicating potential agonist activity at δ-opioid receptors. SNC86 is considered a full agonist at this receptor, whereas SNC162 shows partial agonist activity. Interestingly, despite not being fully efficacious in [35S]GTPγS autoradiography studies, SNC80, which shares a functional group with the specified compound, produces behavioral effects akin to those observed with SNC86. This suggests that these behavioral effects might be due to its 3-hydroxy metabolite (Jutkiewicz et al., 2004).
Relationship with Convulsant and Antidepressant-like Effects
Studies have explored the relationship between convulsant activity and antidepressant-like effects of non-peptidic δ-opioid receptor agonists like SNC80 and BW373U86 (a derivative of the specified compound). These compounds have been found to induce dose-dependent convulsant activity in rats and decrease immobility in the forced swim assay, an indicator of antidepressant-like activity. The δ-opioid receptor antagonist naltrindole can prevent both the convulsant activity and the effects in the forced swim assay, suggesting a δ-opioid mechanism for these effects. Moreover, compounds like midazolam, which prevent convulsions, do not affect activity in the forced swim assay. This indicates that the convulsant activity of these compounds is not necessary for their antidepressant-like effects (Broom et al., 2002).
Exploration of Receptor Mechanisms
Research on compounds related to 4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide includes studies on receptor mechanisms and efficacy requirements for δ-agonist-induced convulsive activity and antinociception (pain relief) in mice. These studies have provided insights into the interaction of such compounds with δ-opioid receptors, contributing to a better understanding of their pharmacological profiles and potential therapeutic applications (Broom et al., 2002).
Synthesis and Receptor Binding Studies
The synthesis and opioid receptor binding properties of compounds like SNC 80, which are structurally related to 4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide, have been extensively studied. These studies contribute to understanding the chemical synthesis processes and binding affinities of these compounds to various opioid receptors, thus aiding in the development of novel nonpeptide δ-opioid receptor ligands. This research is instrumental in exploring the potential therapeutic applications of such compounds in various neurological and psychological disorders (Calderon et al., 1997).
In Vivo Brain Distribution and Imaging Studies
Studies involving radiolabeled compounds related to 4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide have been conducted to understand their in vivo brain distribution and potential as radiotracers for δ-opioid receptors. Such research is significant for developing imaging techniques to study brain receptor dynamics and the potential clinical applications of these compounds in neuroimaging (Pichika et al., 2010).
properties
IUPAC Name |
4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLDMHBSVIVJPM-YZIHRLCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933945 | |
Record name | BW373U86 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |
CAS RN |
150428-54-9 | |
Record name | rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150428-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BW 373U86 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BW373U86 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BW-373U86, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.